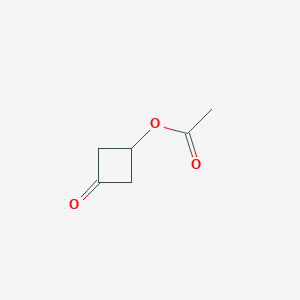

3-Oxocyclobutyl acetate

描述

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Tautomeric Behavior and Keto-Enol Equilibrium

The ketone group at the 3-position enables potential keto-enol tautomerism, though the cyclobutane ring’s strain likely disfavors enolization. In related compounds like 3-oxocyclobutanecarboxylic acid, enol forms are stabilized by conjugation with adjacent electron-withdrawing groups. For this compound, theoretical calculations suggest a negligible enol population (<1%) under standard conditions due to the absence of stabilizing resonance structures.

Tables

Table 1: Key Spectroscopic Data for this compound

Table 2: Bond Parameters in this compound

| Bond Type | Bond Length (Å) | Bond Angle (°) | Source |

|---|---|---|---|

| C=O (ketone) | 1.22 | 120 | |

| C=O (ester) | 1.21 | 124 | |

| C-C (ring) | 1.54 | 88–92 |

属性

IUPAC Name |

(3-oxocyclobutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHLIVHQAGFBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472598 | |

| Record name | 3-OXOCYCLOBUTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63930-59-6 | |

| Record name | 3-OXOCYCLOBUTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxocyclobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Based on Triphenylphosphine and Phenyl Aldehyde (Patent CN103467270A)

This method involves a multi-step synthesis starting from triphenylphosphine and methyl iodide to form methyl triphenyl phosphine iodide, which is then reacted with n-butyllithium and epoxy chloropropane under controlled low temperatures. The key steps include:

- Formation of 3-benzylidene cyclobutanol via reaction with phenyl aldehyde.

- Conversion to 3-benzylidene cyclobutyronitrile and subsequent hydrolysis to 3-benzylidene cyclobutyl carboxylic acid.

- Ozonolysis of 3-benzylidene cyclobutyl carboxylic acid at -60 °C to yield 3-oxocyclobutanecarboxylic acid with an 84% yield.

This method emphasizes careful temperature control and purification steps such as column chromatography and extraction to achieve high purity of the intermediate.

Method Using Acetone, Bromine, and Malononitrile (Patent CN103232340A)

This alternative synthesis employs acetone, bromine, and malononitrile as starting materials with ethanol, dimethylformamide (DMF), and water as solvents. The process includes:

- Synthesis of 1,3-dibromo-2-propanone by bromination of acetone in ethanol at room temperature.

- Reaction of 1,3-dibromo-2-propanone with malononitrile in the presence of sodium iodide (activator) and tetrabutylammonium bromide (phase-transfer catalyst) under alkaline conditions to form 3,3-dicyano cyclobutanone.

- Hydrolysis of 3,3-dicyano cyclobutanone in 6M hydrochloric acid at reflux (90 °C) for 24 hours to yield 3-oxocyclobutanecarboxylic acid with a purity of 99–99.2% and yields ranging from 52% to 68%.

This method is noted for its simplicity, environmental friendliness (avoiding toxic reagents like osmium tetroxide), and suitability for industrial scale-up due to solvent recyclability and moderate reaction conditions.

Research Findings and Analysis

- The method using acetone, bromine, and malononitrile offers a greener and safer alternative to classical methods involving hazardous reagents, with good yields and high purity suitable for industrial applications.

- The triphenylphosphine-based method provides a more complex synthetic route but allows for precise control over intermediate formation and high yields of the key acid intermediate.

- Both methods emphasize the importance of temperature control, solvent choice, and purification techniques to achieve high purity and yield.

- The esterification step to form this compound is a standard organic synthesis procedure, typically optimized based on the scale and desired purity.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 3-Oxocyclobutyl acetate undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized products.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Medicinal Chemistry

3-Oxocyclobutyl acetate has been identified as a promising candidate in the development of pharmaceuticals. Its structural properties allow it to act as an intermediate in the synthesis of various bioactive compounds.

- Case Study: Abrocitinib

Organic Synthesis

The compound serves as an essential building block in organic synthesis, particularly in the production of complex molecules.

- Synthesis Pathway :

Research indicates that this compound exhibits several biological activities, including anti-inflammatory properties and enzyme inhibition.

-

Enzyme Inhibition :

- A study demonstrated that derivatives of cyclobutane compounds, including this compound, effectively inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition may lead to reduced inflammation by preventing the degradation of endogenous fatty acid amides.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological tissues. Such properties could have therapeutic implications for conditions characterized by chronic inflammation.

Comparative Analysis of Related Compounds

To contextualize the applications of this compound, a comparative analysis with structurally similar compounds is provided:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl 2-(3-oxocyclobutyl)acetate | Cyclobutane ring with a methyl group | Potential anti-inflammatory properties |

| Ethyl 2-(3-oxocyclobutyl)acetate | Cyclobutane ring with an ethyl group | Interaction with metabolic enzymes |

| Cyclohexanone derivatives | Larger cyclohexane ring | Different reactivity profiles |

This table illustrates how variations in substituents and ring size can lead to different biological activities among structurally similar compounds.

作用机制

The mechanism of action of 3-oxocyclobutyl acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the ketone group can undergo nucleophilic addition, while the ester group can be hydrolyzed under acidic or basic conditions .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of 3-oxocyclobutyl acetate analogs influences their reactivity, applications, and biological activity. Below is a comparative analysis:

Structural and Functional Analogues

Key Differences and Implications

Ring Size and Strain :

- Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclohexane analogs (e.g., methyl 2-(4-oxocyclohexyl)acetate), leading to greater reactivity in ring-opening or Diels-Alder reactions .

- Linear analogs (e.g., 3-oxobutyl acetate) lack strain, resulting in lower thermal stability but higher flexibility for biological interactions .

Ester Group Variations :

- Pivalate esters (e.g., 3-oxocyclobutyl pivalate) are more lipophilic than acetate esters, enhancing membrane permeability in drug delivery .

- Carbamates (e.g., methyl ((3-oxocyclobutyl)methyl)carbamate) exhibit covalent binding to enzymes, making them potent inhibitors compared to esters .

Biological Activity :

- Cyclobutyl derivatives are studied for anticancer and anti-inflammatory properties due to their ability to mimic natural substrates .

- Linear 3-oxobutyl acetate is a metabolite in ketone body pathways, suggesting roles in metabolic engineering .

生物活性

3-Oxocyclobutyl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a ketone functional group at the 3-position and an acetate moiety. Its molecular formula is . The structural features contribute to its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to anti-inflammatory properties and enzyme inhibition. Below are some key findings regarding its biological activity:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological tissues .

- Enzyme Interaction : The compound has shown potential in interacting with various enzymes, affecting metabolic processes. For instance, it may serve as an inhibitor for enzymes linked to pain and inflammation, which could have therapeutic implications .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that derivatives of cyclobutane compounds, including this compound, could effectively inhibit enzyme activity. This inhibition was linked to reduced degradation of endogenous fatty acid amides, suggesting a mechanism through which the compound could exert anti-inflammatory effects .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound and evaluated their biological activities. The study found that certain derivatives exhibited enhanced potency against inflammatory markers in vitro, suggesting that structural modifications can significantly impact biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis was conducted. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl 2-(3-oxocyclobutyl)acetate | Cyclobutane ring with a methyl group | Potential anti-inflammatory properties |

| Ethyl 2-(3-oxocyclobutyl)acetate | Cyclobutane ring with an ethyl group | Interaction with metabolic enzymes |

| Cyclohexanone derivatives | Larger cyclohexane ring | Different reactivity profiles |

This table highlights how variations in ring size and substituents can lead to different biological activities among structurally similar compounds.

The proposed mechanism by which this compound exerts its effects involves binding to specific enzyme active sites or receptors. This interaction can lead to conformational changes in these proteins, thereby modulating their activity. For example, the compound may act as a competitive inhibitor for enzymes involved in pain signaling pathways.

常见问题

Q. What are the recommended methods for synthesizing 3-Oxocyclobutyl acetate, and how can reaction efficiency be optimized?

- Methodology : A common approach involves the acetylation of 3-oxocyclobutanone using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (typically 0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is critical for isolating high-purity product .

- Characterization : Confirm structure using -NMR (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm) and IR spectroscopy (C=O stretch at ~1740 cm) .

Q. How can researchers verify the structural identity of this compound?

- Analytical Techniques :

- Mass Spectrometry (MS) : Look for molecular ion peak at m/z 128.13 (CHO) and fragmentation patterns consistent with cyclobutane ring cleavage .

- NMR Spectroscopy : Assign signals for the acetate methyl group (~δ 2.1 ppm), cyclobutyl protons (complex splitting due to ring strain), and ketone carbonyl (inactive in -NMR but detectable via -NMR at ~210 ppm) .

Q. What safety protocols are essential when handling this compound?

- Hazards : Potential skin/eye irritation (H315, H318) and respiratory toxicity (H335) based on structurally related compounds .

- Preventive Measures : Use PPE (nitrile gloves, goggles), conduct reactions in fume hoods, and store in sealed containers under inert gas. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

- Applications : It is a precursor for cyclobutane-containing bioactive molecules. For example, tert-butyl N-(3-oxocyclobutyl) carbamate derivatives are used in peptidomimetics and kinase inhibitors .

- Methodology : Functionalize the ketone via reductive amination or Grignard reactions. Optimize regioselectivity using steric/electronic directing groups (e.g., Boc protection) .

Q. What strategies address stability challenges of this compound under varying experimental conditions?

- Degradation Pathways : Susceptible to hydrolysis (acetate ester cleavage) and thermal decomposition.

- Mitigation :

- Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.

- Temperature Control : Avoid prolonged heating >60°C; monitor via TGA/DSC for thermal stability profiling .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。